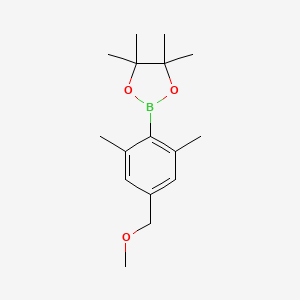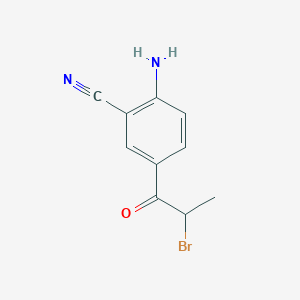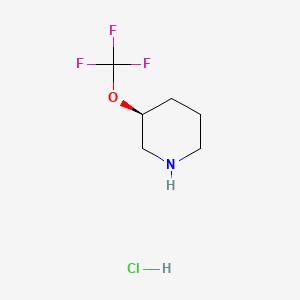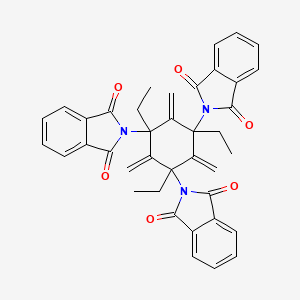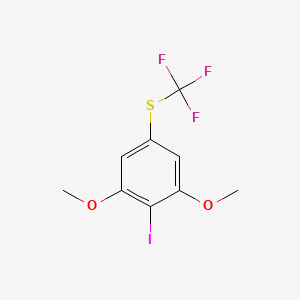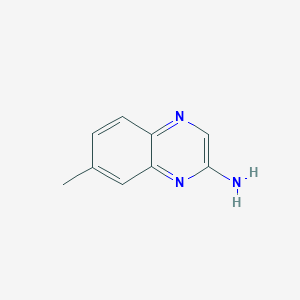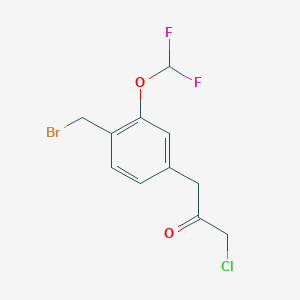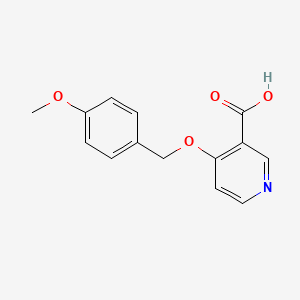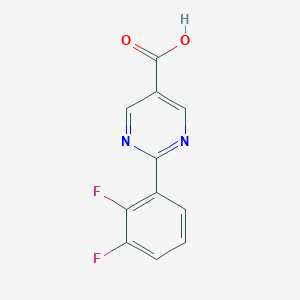
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 2,3-difluorobenzaldehyde with a suitable pyrimidine derivative. One common method includes the use of a base-catalyzed reaction where 2,3-difluorobenzaldehyde reacts with a pyrimidine-5-carboxylic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
化学反応の分析
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials and specialty chemicals
作用機序
The mechanism by which 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the phenyl ring can enhance binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
類似化合物との比較
Similar Compounds
- 2-(2,3-Dichlorophenyl)pyrimidine-5-carboxylic acid
- 2-(2,3-Dimethylphenyl)pyrimidine-5-carboxylic acid
- 2-(2,3-Difluorophenyl)pyrimidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s chemical stability and biological activity, making it more effective in various applications. Additionally, the specific positioning of the fluorine atoms in the phenyl ring can influence the compound’s reactivity and interaction with other molecules .
特性
分子式 |
C11H6F2N2O2 |
|---|---|
分子量 |
236.17 g/mol |
IUPAC名 |
2-(2,3-difluorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H6F2N2O2/c12-8-3-1-2-7(9(8)13)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17) |
InChIキー |
MDCJTNHXLWXTSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


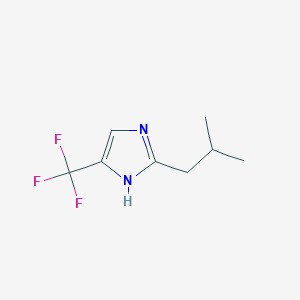
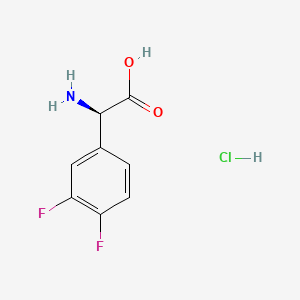
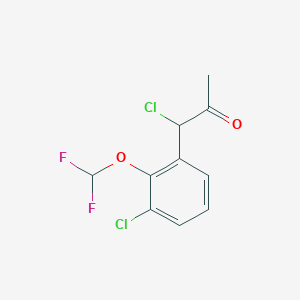
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
